Ganoderitriol M

Description

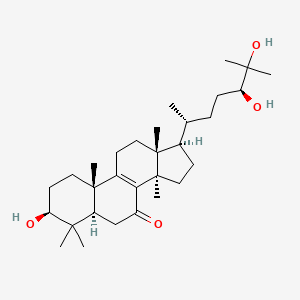

Ganoderitriol M is a lanostane-type triterpenoid isolated from the medicinal fungus Ganoderma lucidum (Lingzhi or Reishi) . It features a tetracyclic carbon skeleton (C₃₀) with hydroxyl groups at C-24 and C-25, distinguishing it from other triterpenoids in the Ganoderma genus . Structurally, it shares the C-17 β-side chain common to many lanostane derivatives but is characterized by unique hydroxylations at positions critical for bioactivity.

Properties

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22-24,32-34H,9-17H2,1-8H3/t18-,19-,22+,23+,24+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNFKNZQPAWPQL-YFFZAEHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ganoderitriol M is typically isolated from the fruiting bodies of Ganoderma lucidum through a series of extraction and purification steps. The process involves:

Extraction: The dried fruiting bodies are extracted using solvents such as ethyl acetate.

Fractionation: The crude extract is then fractionated using chloroform to obtain total triterpenoids.

Purification: The triterpenoids are further purified using column chromatography and preparative high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by the extraction and purification processes mentioned above. The use of advanced chromatographic techniques ensures the isolation of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ganoderitriol M undergoes various chemical reactions, including:

Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.

Reduction: The compound can undergo reduction reactions, particularly at the ketone functional group.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .

Scientific Research Applications

Ganoderitriol M has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of lanostanoid triterpenes.

Biology: Research has shown its potential in modulating cell cycle progression and cell proliferation.

Medicine: This compound exhibits anti-tumor, anti-inflammatory, and cholesterol-lowering properties

Industry: It is used in the development of health supplements and pharmaceutical formulations.

Mechanism of Action

Ganoderitriol M exerts its effects through various molecular targets and pathways:

Anti-tumor Activity: It modulates cell cycle progression and inhibits cancer cell proliferation.

Anti-inflammatory Effects: The compound reduces inflammation by inhibiting pro-inflammatory cytokines.

Cholesterol-lowering: It lowers cholesterol levels by modulating lipid metabolism pathways.

Comparison with Similar Compounds

Ganoderitriol M belongs to a broader class of lanostane triterpenoids, which share a tetracyclic skeleton but differ in substituent groups, double bond positions, and stereochemistry. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparison

Key Structural Insights :

- C-24/C-25 Substitutions: this compound’s hydroxyl groups at these positions contrast with the chlorine substitution in Sooneuphanone D and the carboxyl group in Ganoderic acid β . This difference significantly impacts solubility and receptor binding.

- C-17 Side Chain : The β-configuration at C-17 is conserved across all compared compounds, suggesting evolutionary preservation of this moiety for bioactivity .

Pharmacological Comparison

- Antitumor Activity: this compound and Lucialdehyde C both exhibit antitumor effects, but Lucialdehyde C’s potency is attributed to its C-23 keto group and C-3/C-7 hydroxylations, which enhance pro-apoptotic signaling .

- Anti-Inflammatory Effects: this compound’s C-24/C-25 hydroxyls may interact with COX-2 enzymes, a mechanism less evident in Ganoderiol C-H due to its C-12 acetyloxy group .

Spectral and Analytical Data

- 13C-NMR: this compound’s C-24 signal (δC ~74.5) is distinct from Sooneuphanone D’s C-24 chlorine-substituted carbon (δC shifted +5.1 ppm) .

- Mass Spectrometry: The molecular ion peak of this compound (m/z 492) differs by 18 Da from Sooneuphanone D due to the hydroxyl vs. chlorine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.